molecular formula C9H10BrClN2O B1266960 N-(4-Bromophenyl)-N'-(2-chloroethyl)urea CAS No. 15145-38-7

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

Cat. No.: B1266960
CAS No.: 15145-38-7
M. Wt: 277.54 g/mol
InChI Key: WEBSBVNASIARDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-N’-(2-chloroethyl)urea is an organic compound that belongs to the class of ureas This compound features a bromophenyl group and a chloroethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N’-(2-chloroethyl)urea typically involves the reaction of 4-bromoaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potentially hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N’-(2-chloroethyl)urea would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group could potentially form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-N’-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    N-(4-Bromophenyl)-N’-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(4-Bromophenyl)-N’-(2-chloroethyl)urea is unique due to the presence of both bromophenyl and chloroethyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBSBVNASIARDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296084
Record name N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15145-38-7
Record name N-(4-Bromophenyl)-N′-(2-chloroethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15145-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 107548
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15145-38-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.